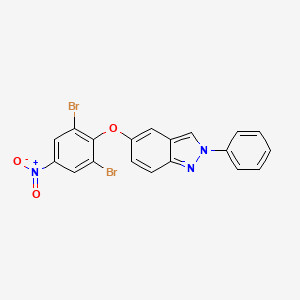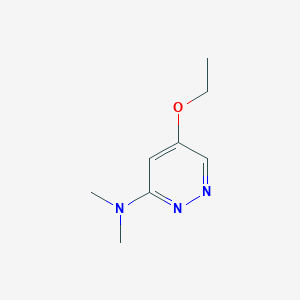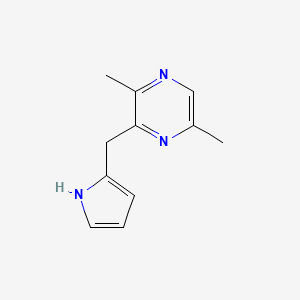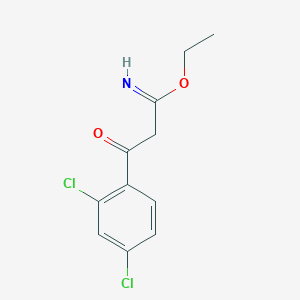![molecular formula C16H20NS+ B13115130 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a mesityl group attached to a tetrahydrobenzo[d]thiazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium typically involves the reaction of mesitylene with a suitable thiazole precursor under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the thiazolium ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride
- 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is unique due to its specific structural features, such as the mesityl group and the tetrahydrobenzo[d]thiazolium core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20NS+ |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C16H20NS/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17/h8-10H,4-7H2,1-3H3/q+1 |
InChI Key |
VOSUQICFPXWZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)



![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
